molecular formula C15H16F2N4O3 B2572884 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034230-71-0

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2572884
CAS No.: 2034230-71-0
M. Wt: 338.315
InChI Key: NTFKIXXFNDTCAJ-UHFFFAOYSA-N
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Description

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H16F2N4O3 and its molecular weight is 338.315. The purity is usually 95%.
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Scientific Research Applications

Studies on Metabolism and Disposition

19F-nuclear magnetic resonance (NMR) has been utilized extensively in drug discovery programs to support the development of potent inhibitors, including those related to HIV integrase inhibitors. This technique provides valuable data on the metabolic fate and excretion of compounds, highlighting the role of metabolism in drug elimination (Monteagudo et al., 2007).

Synthesis and Biological Activity Prediction

The synthesis of novel bicyclic systems, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, demonstrates the potential of 1,2,4-oxadiazole derivatives in generating biologically active compounds. This highlights the versatility of the 1,2,4-oxadiazole ring in medicinal chemistry and its role in the development of new therapeutic agents (Kharchenko et al., 2008).

Antitubercular and Antidiabetic Applications

Derivatives of 1,4-dihydropyridine have shown significant anti-tubercular activity, indicating the therapeutic potential of these compounds against mycobacterium tuberculosis. This suggests that structural modifications of the dihydropyridine core can lead to potent anti-tubercular agents (Iman et al., 2015). Additionally, dihydropyrimidine derivatives have been evaluated for antidiabetic activity, further emphasizing the broad therapeutic applications of compounds with these structural features (Lalpara et al., 2021).

Structural Modifications to Reduce Metabolism

Medicinal chemistry strategies to reduce metabolism mediated by aldehyde oxidase (AO) have been explored, particularly for compounds containing imidazo[1,2-a]pyrimidine moieties. This research underscores the importance of structural modifications in enhancing the stability and efficacy of drug candidates (Linton et al., 2011).

Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F2N4O3/c16-15(17)5-3-9(4-6-15)13-20-12(24-21-13)8-19-14(23)10-1-2-11(22)18-7-10/h1-2,7,9H,3-6,8H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFKIXXFNDTCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CNC(=O)C=C3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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